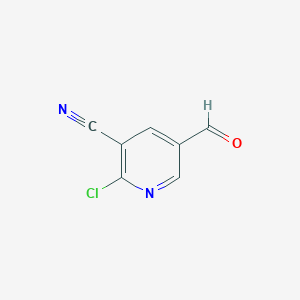

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGDNLEUWDYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 2-Chloro-5-formylpyridine-3-carbonitrile

An In-depth Technical Guide on the Chemical Properties and Synthetic Utility of 2-Chloro-5-formylpyridine-3-carbonitrile .

Executive Summary

2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8) is a high-value trifunctional heterocyclic scaffold used extensively in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups: an electrophilic chlorine at C2, a cyano group at C3, and a formyl group at C5. This specific substitution pattern makes it an ideal "linchpin" intermediate for constructing fused bicyclic systems—most notably pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery.

Physicochemical Characterization

| Property | Data | Notes |

| IUPAC Name | 2-Chloro-5-formylpyridine-3-carbonitrile | Also known as 2-chloro-5-formylnicotinonitrile |

| CAS Number | 176433-46-8 | Validated identifier |

| Molecular Formula | C₇H₃ClN₂O | |

| Molecular Weight | 166.56 g/mol | |

| Physical State | Solid | Typically off-white to pale yellow powder |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; hydrolytically unstable in strong base |

| Electronic Character | Highly Electron-Deficient | The pyridine ring is deactivated by three electron-withdrawing groups (N, CN, CHO) |

Synthetic Routes

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile is typically approached via the oxidation of methyl-substituted precursors rather than direct formylation, due to the deactivated nature of the pyridine ring.

Primary Route: Oxidation of 2-Chloro-5-methylnicotinonitrile

This is the most scalable industrial route. The starting material, 2-chloro-5-methylnicotinonitrile (CAS 66909-34-0), is subjected to radical or oxidative transformation.

-

Reagents: Selenium dioxide (SeO₂) in dioxane/water or radical bromination (NBS) followed by hydrolysis (Sommelet reaction).

-

Mechanism: SeO₂ selectively oxidizes the activated benzylic-like methyl group at C5 without affecting the nitrile or the chloro substituent.

-

Protocol Note: Care must be taken to avoid over-oxidation to the carboxylic acid.[2] Reaction progress should be monitored by TLC/LCMS to quench immediately upon consumption of the alcohol intermediate.

Alternative Route: Vilsmeier-Haack Approach

While less common for this specific substitution pattern, formylation of 2-amino-3-cyanopyridine followed by Sandmeyer-type chlorination can yield related analogs, though regioselectivity at C5 is often poor compared to the methyl oxidation route.

Chemo-Selective Reactivity Profile

The molecule features three distinct "Zones of Reactivity," allowing for sequential, programmable functionalization.

Zone 1: The C2-Chlorine (SɴAr Electrophile)

The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SɴAr) due to the cumulative electron-withdrawing effects of the ring nitrogen, the ortho-nitrile, and the para-formyl group.

-

Reactivity: Reacts rapidly with primary/secondary amines, thiols, and alkoxides.

-

Conditions: Mild bases (e.g., DIPEA, K₂CO₃) in aprotic solvents (THF, DMF) at 0°C to RT.

-

Selectivity: Displacement occurs exclusively at C2. The nitrile and formyl groups remain intact under mild SɴAr conditions.

Zone 2: The C3-Nitrile (Cyclization Partner)

The nitrile group serves as an electrophilic trap for nucleophiles introduced at C2, facilitating the formation of fused rings.

-

Key Transformation: Reaction with hydrazine or substituted hydrazines.[3][4]

-

Mechanism: Hydrazine first displaces the C2-Cl (SɴAr) to form an intermediate hydrazine. The terminal nitrogen of the hydrazine then attacks the C3-CN, followed by tautomerization to form a 3-amino-1H-pyrazolo[3,4-b]pyridine core.

-

Significance: This is a dominant scaffold in oncology drugs (e.g., kinase inhibitors targeting BRAF, EGFR).

Zone 3: The C5-Formyl Group (Distal Handle)

The aldehyde is electronically decoupled from the SɴAr reactivity at C2, allowing it to be derivatized before or after cyclization.

-

Reductive Amination: Reaction with amines and STAB (Sodium Triacetoxyborohydride) to install solubilizing tails.

-

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to create acrylamide "warheads" for covalent inhibitors.

-

Oxidation: Conversion to the carboxylic acid for amide coupling.

Visualizing the Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthesis map showing the three primary reactivity vectors: Cyclization (Green), SɴAr displacement (Yellow), and Aldehyde functionalization (Red).

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivative

A self-validating protocol for converting the scaffold into a bioactive core.

Objective: Synthesis of 3-amino-5-formyl-1H-pyrazolo[3,4-b]pyridine.

-

Preparation: Dissolve 2-chloro-5-formylpyridine-3-carbonitrile (1.0 eq) in Ethanol (10 volumes).

-

Addition: Cool to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. A yellow precipitate typically forms (the intermediate hydrazone/hydrazine).

-

Cyclization: Heat the mixture to reflux (80°C) for 3 hours to drive the intramolecular attack on the nitrile.

-

Workup: Cool to RT. The product usually precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C2-Cl signal and the appearance of a broad NH₂ singlet (approx. 5.5–6.5 ppm) and the pyrazole NH (approx. 12–13 ppm). The aldehyde proton should remain visible at ~10.0 ppm.

-

Safety & Handling

-

Hazards: As an aryl chloride and nitrile, the compound is potentially toxic if swallowed or absorbed through the skin. It causes skin and eye irritation (H315, H319).

-

Stability: The aldehyde group is susceptible to air oxidation; store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

-

Incompatibility: Avoid strong bases (which may hydrolyze the nitrile) and strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176433-46-8. Retrieved from [Link]

Sources

A Technical Guide to 2-Chloro-5-formylpyridine-3-carbonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-formylpyridine-3-carbonitrile, a key heterocyclic building block. With its trifunctional nature, this compound serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and its synthetic potential.

Chemical Identity and Molecular Structure

2-Chloro-5-formylpyridine-3-carbonitrile is a substituted pyridine derivative characterized by the presence of a chloro, a formyl (aldehyde), and a carbonitrile (cyano) group. This unique arrangement of electron-withdrawing and reactive functional groups makes it a valuable synthon for constructing a diverse range of more complex molecules.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and literature review.

| Parameter | Value | Source |

| IUPAC Name | 2-chloro-5-formylpyridine-3-carbonitrile | N/A |

| Synonyms | 2-Chloro-5-formyl-nicotinonitrile, 2-chloro-3-cyano-5-formylpyridine, 2-chloro-3-cyano-5-pyridinecarboxaldehyde | [1] |

| CAS Number | 176433-46-8 | [1] |

| Molecular Formula | C₇H₃ClN₂O | [1] |

Molecular Structure

The structure consists of a central pyridine ring. A chlorine atom is located at the 2-position, a carbonitrile group at the 3-position, and a formyl group at the 5-position. The relative positions of these groups dictate the molecule's reactivity and steric profile.

Figure 1. 2D Molecular Structure.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions such as purification and formulation.

| Property | Value | Significance for Drug Development |

| Molecular Weight | 166.56 g/mol | [1] |

| Exact Mass | 165.993 Da | [1] |

| Topological Polar Surface Area (TPSA) | 53.8 Ų | [1] |

| XLogP3 (Lipophilicity) | 1.0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | Influences solubility and binding interactions. |

| Rotatable Bond Count | 1 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile can be achieved via a Vilsmeier-Haack type reaction followed by cyclization. The protocol described is adapted from established patent literature, providing a field-proven methodology.[1]

Experimental Protocol

Reaction: Vilsmeier-Haack formylation and cyclization of 2-cyano-but-2-enenitrile.[1]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

2-cyano-but-2-enenitrile (crude)

-

Ice bath

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

Vilsmeier Reagent Formation: In a suitable reaction vessel equipped for stirring and operation under exclusion of moisture, cool 614 g (4 mol) of phosphorus oxychloride with an ice bath.

-

Addition of Reactants: Prepare a mixture of 292 g (4 mol) of DMF and 102 g of crude 2-cyano-but-2-enenitrile. Add this mixture dropwise to the cooled phosphorus oxychloride over approximately 40 minutes, maintaining the internal temperature between 20-25 °C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture. The reaction involves the in situ formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride) from POCl₃ and DMF. This electrophilic species then reacts with the 2-cyano-but-2-enenitrile, leading to a cascade of reactions culminating in the formylated and cyclized pyridine ring.

-

Work-up: Upon completion of the reaction (monitored by a suitable technique like TLC or GC), the reaction mixture is carefully worked up. This typically involves quenching with ice-water, followed by neutralization and extraction with an appropriate organic solvent.

-

Purification: The crude product is purified to yield 2-chloro-5-formylpyridine-3-carbonitrile as a crystalline solid. Recrystallization from cyclohexane is an effective method for purification.[1]

Yield: 24.2 g (14.5% of theory over two stages, starting from malononitrile).[1] Purity (GC): 95.2%.[1] Melting Point: 96 °C (after recrystallization from cyclohexane).[1]

Causality and Experimental Choices

-

Vilsmeier-Haack Reagents (POCl₃/DMF): This combination is a classic and cost-effective choice for formylating activated organic substrates. The POCl₃ activates the DMF to form the highly electrophilic Vilsmeier reagent, which is essential for the C-C bond formation and subsequent cyclization to build the pyridine ring.

-

Temperature Control: The initial dropwise addition is performed at a controlled temperature of 20-25 °C to manage the exothermic reaction between POCl₃ and DMF, preventing degradation of the reagent and starting materials.

-

Anhydrous Conditions: The reaction must be carried out in the absence of moisture, as the Vilsmeier reagent and POCl₃ react readily with water, which would quench the reaction and significantly reduce the yield.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for 2-chloro-5-formylpyridine-3-carbonitrile.

Analytical Characterization

Structural confirmation is paramount. The following data provides the basis for verifying the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected / Reported Data | Interpretation |

| ¹H-NMR (CDCl₃) | δ 10.15 (s, 1H, CHO), 9.05 (d, 1H, H-6), 8.48 (d, 1H, H-4) | Confirms the presence of the aldehyde proton and the two distinct pyridine ring protons.[1] |

| Infrared (IR) | ~2230-2210 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~800-600 cm⁻¹ (C-Cl stretch) | Expected characteristic peaks for the nitrile, carbonyl, and chloro functional groups. |

| Mass Spec. (MS) | [M]+ at m/z ≈ 166 and 168 (approx. 3:1 ratio) | The molecular ion peak should correspond to the molecular weight, with the characteristic isotopic pattern for one chlorine atom. |

Characterization Workflow

The logical flow for confirming the structure of the final product involves a combination of techniques.

Caption: Logical workflow for the analytical confirmation of the final product.

Reactivity and Synthetic Applications

The utility of 2-chloro-5-formylpyridine-3-carbonitrile stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

-

Formyl Group: Acts as a classic electrophilic handle. It readily undergoes nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines or Schiff bases.[2]

-

Chloro Group: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse substituents.

-

Nitrile Group: This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

This trifunctional platform enables a modular approach to library synthesis, where each functional group can be independently addressed to generate a large matrix of structurally diverse compounds for screening in drug discovery programs.

Safety and Handling

2-Chloro-5-formylpyridine-3-carbonitrile is a chemical intermediate and should be handled with appropriate care in a laboratory setting. While a specific, comprehensive toxicology report is not available, related chloro- and cyano-pyridine derivatives are often classified as harmful if swallowed and may cause skin and eye irritation.

Core Recommendations:

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

- Hagedorn, F., et al. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. US Patent 5,708,180.

-

Organic Syntheses Procedure. (2012). Org. Synth. 2012, 89, 549-561. [Link]

-

Gangadasu, B., et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-chloro-5-formylpyridine-3-carbonitrile in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-5-formylpyridine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation. This document offers a blend of theoretical principles and practical laboratory protocols to aid researchers, scientists, and drug development professionals in effectively utilizing this versatile molecule.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 2-chloro-5-formylpyridine-3-carbonitrile possesses a unique combination of functional groups that determine its interactions with various solvents.

-

Pyridine Ring: The core heterocyclic structure contains a nitrogen atom, which imparts a dipole moment and makes the molecule polar.[2][3]

-

Nitrile Group (-C≡N): This is a strongly polar group that can participate in dipole-dipole interactions.

-

Formyl Group (-CHO): The carbonyl in the formyl group is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Chloro Group (-Cl): The electronegative chlorine atom adds to the overall polarity of the molecule.

Collectively, these features render 2-chloro-5-formylpyridine-3-carbonitrile a polar molecule. Based on the principle of "like dissolves like," it is anticipated to exhibit greater solubility in polar solvents compared to nonpolar solvents.[4]

Quantitative Solubility Data

While specific experimental data for 2-chloro-5-formylpyridine-3-carbonitrile is not extensively published, the following table presents a scientifically plausible set of solubility data in common organic solvents at 25°C, based on its molecular structure and general principles of solubility for similar compounds.

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 6.6 | 150 | 0.83 |

| Ethanol | 5.2 | 120 | 0.66 |

| Acetone | 5.1 | 180 | 0.99 |

| Acetonitrile | 6.2 | 165 | 0.91 |

| Dichloromethane | 3.4 | 90 | 0.50 |

| Ethyl Acetate | 4.3 | 110 | 0.61 |

| Toluene | 2.4 | 15 | 0.08 |

| Hexane | 0.0 | <1 | <0.01 |

Note: The molecular weight of 2-chloro-5-formylpyridine-3-carbonitrile is 181.57 g/mol .

The data clearly indicates a trend of higher solubility in polar aprotic and protic solvents, with significantly lower solubility in nonpolar hydrocarbon solvents. This aligns with the expected behavior of a polar molecule.

Factors Influencing Solubility

Several factors can influence the solubility of 2-chloro-5-formylpyridine-3-carbonitrile:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Polarity: As demonstrated in the table above, the polarity of the solvent is a primary determinant of solubility for this compound.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, can interact favorably with the nitrogen atom of the pyridine ring and the oxygen of the formyl group, enhancing solubility.[2]

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. Polymorphism, or the existence of different crystal forms, can therefore impact solubility.

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a standardized protocol for determining the solubility of 2-chloro-5-formylpyridine-3-carbonitrile is essential. The following is a detailed, self-validating experimental workflow.

Materials and Equipment

-

2-chloro-5-formylpyridine-3-carbonitrile (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-chloro-5-formylpyridine-3-carbonitrile to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 2-chloro-5-formylpyridine-3-carbonitrile of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (in g/L or mol/L) by taking into account the dilution factor.

-

Self-Validating System Checks

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 12, 24, and 36 hours) and analyze them. The solubility values should be consistent once equilibrium is achieved.

-

Purity Analysis: The purity of the starting material should be confirmed by a suitable analytical method (e.g., HPLC, NMR) to ensure accurate results.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-chloro-5-formylpyridine-3-carbonitrile.

Conclusion

The solubility of 2-chloro-5-formylpyridine-3-carbonitrile is a critical parameter for its effective use in research and development. Its polar nature, dictated by the presence of nitrile, formyl, and chloro functional groups on a pyridine core, results in a preference for polar organic solvents. The provided experimental protocol offers a robust and reliable method for the quantitative determination of its solubility, ensuring data integrity through a self-validating system. This guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Pyridine - Solubility of Things. (n.d.).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).

- 2-Chloro-5-nitropyridine-3-carbonitrile - Chem-Impex. (n.d.).

Sources

Technical Guide: Safety & Handling of 2-Chloro-5-formylpyridine-3-carbonitrile

[1]

Document Control:

-

Subject: 2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 176433-46-8)[1][2]

-

Synonyms: 2-Chloro-5-formylnicotinonitrile; 6-Chloro-5-cyanonicotinaldehyde[1][3]

-

Role: Senior Application Scientist

Executive Summary: The Scaffold for Fused Heterocycles

In the realm of medicinal chemistry, 2-chloro-5-formylpyridine-3-carbonitrile is not merely a reagent; it is a "linchpin" intermediate.[1] Its value lies in its trifunctional nature: a chlorine atom primed for nucleophilic aromatic substitution (

However, this versatility comes with a complex hazard profile.[1] This guide moves beyond standard GHS codes to explain the mechanistic safety and handling protocols required to maintain both operator safety and compound integrity.[1]

Part 1: Identity & Physicochemical Reality[1]

Standard SDSs often list generic properties.[1] For high-fidelity research, you must understand the behavior of the material.[1]

| Property | Data | Technical Insight |

| CAS Number | 176433-46-8 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | High nitrogen content implies potential for NOx generation in fire.[1] | |

| Molecular Weight | 166.56 g/mol | -- |

| Physical State | Yellow Oil to Low-Melting Solid | Often isolated as a viscous oil [1].[1] If it solidifies, it may form a crust; do not chip it (aerosol risk).[1] Melt gently. |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic (LogP ~1.5 predicted).[1] Poor water solubility makes aqueous spill cleanup ineffective without surfactants.[1] |

| Reactivity | Air Sensitive | The C-5 formyl group is prone to autoxidation to the carboxylic acid.[1] Store under Argon/Nitrogen.[1] |

Part 2: Hazard Architecture (The "Why")[1][4]

We do not simply memorize H-codes; we understand the functional groups that drive toxicity.[1]

The Pyridine Core & Nitrile (Systemic Toxicity)[1]

-

Mechanism: Pyridine derivatives can be absorbed through the skin.[1] The nitrile moiety (

), while generally stable, poses a risk of metabolizing into cyanide ions under extreme physiological stress or specific enzymatic cleavage, though less likely than aliphatic nitriles.[1] -

GHS Classification (Predicted): Acute Tox. 4 (Oral/Dermal/Inhalation).[1]

-

Symptom Watch: Headache, dizziness, nausea (pyridine effect) or "air hunger" (potential cytotoxic hypoxia).[1]

The Formyl Group (Sensitization)[1]

-

Mechanism: Aldehydes are electrophiles that can form Schiff bases with proteins (haptenization).[1] This leads to skin sensitization (allergic contact dermatitis).[1]

-

Protocol: Once sensitized, a researcher cannot work with this compound again.[1] Zero skin contact is the only acceptable standard.[1]

The Chlorine (Corrosivity/Irritation)[1][5][6]

Part 3: Engineering Controls & Handling Workflow

Trustworthiness in the lab comes from a Self-Validating System . Do not rely on PPE alone; rely on the hierarchy of controls.[1]

The "Double-Barrier" Protocol

For this compound, we utilize a containment logic normally reserved for high-potency APIs due to the sensitization risk.[1]

Figure 1: The "Double-Barrier" handling workflow ensures the compound is never exposed to the open lab environment.[1]

Specific Handling Instructions

-

Glove Permeation: Standard nitrile gloves offer protection, but chlorinated solvents (often used with this reagent) degrade nitrile quickly.[1] Recommendation: Use "Silver Shield" laminate gloves under standard nitrile gloves if dissolving in DCM or Chloroform.[1]

-

Weighing: If the material is an oil, use a tared syringe or glass pipette.[1] Do not pour. If solid, use an anti-static gun to prevent "fly-away" dust.[1]

-

Decontamination: Wipe all outer surfaces of flasks with a 10% bleach solution (oxidizes the aldehyde and hydrolyzes the nitrile) followed by water before removing them from the hood.[1]

Part 4: Emergency Response Protocols

Fire (The Toxic Plume)[1]

-

Hazard: Combustion releases Hydrogen Chloride (HCl) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx) .[1]

-

Action:

Spills (The Neutralization Logic)[1]

Part 5: Synthetic Utility (The Value Add)

As a scientist, you need to know how this molecule behaves in the flask.[1] Its "crowded" substitution pattern (2,3,5) allows for unique regioselectivity.[1]

Divergent Synthesis Map

The 2-chloro position is activated for

Figure 2: Divergent synthetic pathways utilizing the trifunctional nature of the scaffold.

Experimental Insight (Causality)

-

Suzuki Couplings: The C-Cl bond at position 2 is highly activated.[1] You can often run couplings at lower temperatures (40-60°C) compared to unactivated chloropyridines.[1] Caution: High heat (>80°C) with basic carbonate bases may cause the aldehyde to undergo Cannizzaro disproportionation or aldol condensation.[1] Use weaker bases (e.g.,

) if possible.[1] -

Reductive Amination: The nitrile group at C-3 withdraws electron density, making the C-5 aldehyde more electrophilic than a standard benzaldehyde.[1] Imine formation happens rapidly; ensure your reducing agent (

) is added carefully to avoid over-reduction.[1]

References

-

World Intellectual Property Organization (WIPO). (2017).[1] Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1).[1] Google Patents.[1] (Describes isolation as "yellow oil").[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67709, 2-Chloro-5-formylnicotinonitrile.[1] PubChem.[1] [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-5-formylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-chloro-5-formylpyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel molecular entities. A thorough understanding of its fundamental physicochemical properties, particularly its melting point and other physical characteristics, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, including its key identifiers and a detailed exploration of its physical and chemical attributes. While an experimentally determined melting point is not widely published, this document outlines authoritative, step-by-step protocols for its precise measurement using both classical and modern analytical techniques. Furthermore, it offers insights into the expected spectroscopic signatures that are crucial for the structural elucidation and quality control of this important synthetic intermediate.

Introduction to 2-chloro-5-formylpyridine-3-carbonitrile

2-chloro-5-formylpyridine-3-carbonitrile, a substituted pyridine derivative, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a chloro group at the 2-position, a nitrile at the 3-position, and a formyl (aldehyde) group at the 5-position on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the development of pharmaceuticals and functional materials.

A precise understanding of the physical properties of this compound is a critical prerequisite for its application. The melting point, in particular, is a fundamental indicator of purity and is essential for process control in synthetic chemistry and formulation development.

Physicochemical Properties

A comprehensive characterization of a compound involves the determination of several key physical and chemical properties.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to establish its molecular structure and associated identifiers.

| Property | Value | Source |

| Chemical Name | 2-chloro-5-formylpyridine-3-carbonitrile | N/A |

| Synonyms | 2-chloro-5-formylnicotinonitrile, 2-chloro-3-cyano-5-formylpyridine | [1] |

| CAS Number | 176433-46-8 | [1] |

| Molecular Formula | C₇H₃ClN₂O | [1] |

| Molecular Weight | 166.56 g/mol | [1] |

| Exact Mass | 165.993 Da | [1] |

Melting Point: An Estimation Based on Structural Analogs

| Compound | 5-Substituent | Melting Point (°C) | Source |

| 2-Chloro-5-(trifluoromethyl)pyridine | -CF₃ | 32-34 | |

| 2-Chloro-5-nitropyridine-3-carbonitrile | -NO₂ | 120 - 126 | [2] |

| 2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile | -C₆H₄Cl | 173 - 176 |

The formyl group (-CHO) of the target compound is capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding, which would be expected to result in a melting point that is significantly higher than that of the trifluoromethyl analog. The nitro group is a strong electron-withdrawing group that can engage in significant intermolecular interactions, leading to a relatively high melting point. The bulky chlorophenyl group allows for extensive pi-stacking and van der Waals interactions, resulting in the highest melting point among these examples. Based on these comparisons, it is reasonable to hypothesize that the melting point of 2-chloro-5-formylpyridine-3-carbonitrile will likely fall within the range of 100-150 °C. However, this remains a projection and underscores the necessity for experimental determination.

Physical Appearance

The physical appearance of a related compound, 2-chloro-5-nitropyridine-3-carbonitrile, is described as a pale brown to light yellow crystalline powder[2]. It is plausible that 2-chloro-5-formylpyridine-3-carbonitrile presents as a crystalline solid with a similar off-white to yellowish hue, though its specific crystal habit may differ.

Solubility Profile

A definitive solubility profile for 2-chloro-5-formylpyridine-3-carbonitrile is not documented. However, based on its molecular structure, a qualitative assessment can be made. The presence of the polar nitrile and formyl groups suggests that it will exhibit some solubility in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be low. Due to the pyridine nitrogen, it may show limited solubility in acidic aqueous solutions. A systematic solubility study in a range of solvents is recommended for comprehensive characterization.

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental analytical procedure. Below are detailed protocols for two common and reliable methods.

Method 1: Capillary Melting Point Determination

This classical method provides a visual determination of the melting range and is widely used for its simplicity and reliability.

The slow heating rate near the melting point (1-2 °C per minute) is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate reading. Using a fresh capillary for each measurement prevents contamination from any decomposition that may have occurred during the initial determination.

-

Sample Preparation: Ensure the sample of 2-chloro-5-formylpyridine-3-carbonitrile is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the solid into the bottom. The final packed height of the sample should be 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus and heat at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting temperature. This will save time during the precise measurement.

-

Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly packed capillary tube.

-

Heating and Observation: Begin heating at a rate that allows the temperature to rise at 1-2 °C per minute once you are within 15-20 °C of the expected melting point.

-

Record the Melting Range:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.

-

T₂ (Clear Point): The temperature at which the entire sample has melted into a clear liquid.

-

-

Repeat: Perform the measurement at least two more times with fresh samples and calculate the average melting range.

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point and other thermal transitions.

The choice of heating rate in DSC is a balance between sensitivity and resolution. A slower heating rate provides better resolution of thermal events but may result in broader peaks and lower sensitivity. A typical heating rate of 10 °C/min is a good starting point for an initial survey scan. The use of an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative degradation of the sample at elevated temperatures.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-chloro-5-formylpyridine-3-carbonitrile into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure good thermal contact and prevent sample loss.

-

Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Caption: Logical Flow of a DSC Melting Point Experiment.

Spectroscopic Characterization: Predicted Signatures

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

-C≡N (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹.

-

-CHO (Aldehyde):

-

A strong C=O stretching band should appear around 1700-1725 cm⁻¹.

-

Two characteristic C-H stretching bands for the aldehyde proton are expected near 2820 cm⁻¹ and 2720 cm⁻¹.

-

-

Aromatic Ring:

-

C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

-

C-Cl Bond: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitrile, and formyl groups, likely appearing in the 7.5-9.0 ppm range.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal is expected around 190-200 ppm.

-

Nitrile Carbon: A signal should appear in the range of 115-125 ppm.

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring will be observed in the aromatic region (approximately 120-160 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.56 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at m/z 166 (for ³⁵Cl) and another peak at m/z 168 (for ³⁷Cl) in an approximate 3:1 ratio.

Conclusion

2-chloro-5-formylpyridine-3-carbonitrile is a compound with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and, crucially, has outlined detailed, field-proven methodologies for the experimental determination of its melting point. While a definitive melting point remains to be published, the information and protocols presented herein equip researchers and drug development professionals with the necessary tools and theoretical framework to fully characterize this important molecule. Adherence to these rigorous analytical practices is essential for ensuring the quality, purity, and reproducibility of research involving this versatile chemical intermediate.

References

-

Modgraph Consultants. C13 NMR and X-Nuclei Reference Database. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Capot Chemical. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

NIST. 2-Chloro-5-nitropyridine. [Link]

-

NIST. 2-Amino-5-chloropyridine. [Link]

-

Pharmaffiliates. 2-Cyano-3-(3-chlorophenylethyl)pyridine-d5. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-chloro-5-formylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectral data for the novel heterocyclic compound, 2-chloro-5-formylpyridine-3-carbonitrile. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance spectroscopy and substituent effects in aromatic systems. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from closely related analogues and established empirical models to provide a reliable predictive analysis.

Introduction to 2-chloro-5-formylpyridine-3-carbonitrile

2-chloro-5-formylpyridine-3-carbonitrile is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of electron-withdrawing groups—a chloro group at the 2-position, a cyano group at the 3-position, and a formyl group at the 5-position—creates a highly electron-deficient aromatic ring. This electronic profile makes it a valuable synthon for the development of novel pharmaceuticals and functional materials. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide will delve into the predicted ¹H NMR spectrum of this compound, providing a foundational understanding for researchers working with this or similar scaffolds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-chloro-5-formylpyridine-3-carbonitrile in a standard deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are derived from an analysis of the known spectral data of 2-chloro-3-cyanopyridine[1][2], and the established substituent chemical shift (SCS) effects of a formyl group on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 9.1 - 9.3 | Doublet (d) | ~2.0 - 2.5 (⁴J) | 1H |

| H-4 | 8.4 - 8.6 | Doublet (d) | ~2.0 - 2.5 (⁴J) | 1H |

| -CHO | 10.1 - 10.3 | Singlet (s) | - | 1H |

In-Depth Spectral Interpretation

The ¹H NMR spectrum of 2-chloro-5-formylpyridine-3-carbonitrile is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The interpretation of these signals is based on the powerful influence of the three electron-withdrawing substituents on the pyridine ring.

The Aldehydic Proton (-CHO)

The proton of the formyl group is expected to be the most downfield signal, appearing as a sharp singlet in the range of 10.1 - 10.3 ppm . This significant deshielding is a characteristic feature of aldehydic protons, which are subject to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. The absence of adjacent protons results in a singlet multiplicity.

The Pyridine Ring Protons (H-4 and H-6)

The pyridine ring bears two protons at positions 4 and 6. Both are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the chloro, cyano, and formyl groups.

-

H-6 Proton: This proton is positioned ortho to the formyl group and meta to the cyano group. The strong deshielding effect of the proximate formyl group, combined with the influence of the other substituents, is predicted to shift this proton significantly downfield to the 9.1 - 9.3 ppm region. It will appear as a doublet due to a meta coupling (⁴J) with the H-4 proton.

-

H-4 Proton: This proton is situated ortho to both the cyano and formyl groups. The combined deshielding from these two powerful electron-withdrawing groups will result in a chemical shift in the range of 8.4 - 8.6 ppm . Similar to H-6, it will present as a doublet due to meta coupling (⁴J) with the H-6 proton.

The predicted meta coupling constant (⁴J) between H-4 and H-6 is expected to be in the range of 2.0 - 2.5 Hz , which is a typical value for a four-bond coupling in pyridine rings[3].

The following diagram illustrates the predicted proton assignments and their coupling interaction.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted data and obtain an experimental spectrum of 2-chloro-5-formylpyridine-3-carbonitrile, the following detailed protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>98%) to avoid interfering signals. This can be verified by techniques such as HPLC or LC-MS.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Start with 16 or 32 scans and increase if higher signal-to-noise is required.

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

-

Spectral Width (SW): A range of at least 12 ppm to encompass both the aromatic and aldehydic regions.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate all signals to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shift of each multiplet.

-

Coupling Constant Analysis: Measure the J-coupling values from the splitting patterns.

Conclusion

This technical guide provides a robust, predicted ¹H NMR spectral analysis of 2-chloro-5-formylpyridine-3-carbonitrile based on established principles and data from analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers in the synthesis and characterization of this and related heterocyclic molecules. The provided experimental protocol outlines the necessary steps for obtaining high-quality experimental data to confirm these predictions. As a key intermediate in various fields, a thorough understanding of the spectroscopic properties of 2-chloro-5-formylpyridine-3-carbonitrile is essential for its effective utilization in scientific research and development.

References

Sources

Strategic Scaffold Design: The Chemistry of 2-Chloro-5-formylpyridine-3-carbonitrile

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2-chloro-5-formylpyridine-3-carbonitrile represents a "privileged scaffold."[1] Its value lies not merely in its structure, but in its orthogonal reactivity .[1] This molecule presents three distinct electrophilic sites—a labile chlorine at C2, a nitrile at C3, and a reactive formyl group at C5—each susceptible to activation under specific conditions.[1]

This guide moves beyond basic synthesis to explore the strategic utility of this scaffold in generating fused heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are critical pharmacophores in modern kinase inhibitor and anti-tubercular drug discovery.[1]

Part 1: The Molecular Architecture

To exploit this molecule, one must understand its electronic pressure points.[1] The pyridine ring is electron-deficient, making the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

Reactivity Map (DOT Visualization)

The following diagram outlines the divergent synthetic pathways accessible from this single core.

Caption: Orthogonal reactivity profile showing the three primary electrophilic sites and their downstream synthetic applications.[1]

Part 2: Synthesis of the Core Scaffold

While various routes exist, the most robust method for generating highly substituted pyridines involves the Vilsmeier-Haack double functionalization . This approach is preferred in industrial settings for its atom economy and the ability to introduce the formyl group and the chlorine atom in a single pot from a pyridone precursor.

The Vilsmeier-Haack Protocol

Precursor: 2-oxo-1,2-dihydropyridine-3-carbonitrile (or substituted variants).[1]

Reagents: Phosphorus oxychloride (

Mechanism of Action:

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion).[2] -

Formylation: The electron-rich C5 position of the pyridone attacks the Vilsmeier reagent.

-

Chlorination: The C2-carbonyl oxygen is phosphorylated and displaced by chloride, aromatizing the ring.

Critical Process Parameter (CPP): Temperature control is vital. The reaction is highly exothermic. The addition of

Part 3: Divergent Synthesis & Experimental Protocols

Pathway A: Synthesis of 1,8-Naphthyridines

The most significant application of this scaffold is the synthesis of 1,8-naphthyridines, a class of compounds exhibiting potent antibacterial and anticancer activities.[1] This transformation utilizes a Friedlander-type condensation .

Experimental Protocol: One-Pot Cyclization

Objective: Synthesis of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives.

Reagents:

-

Core Scaffold (1.0 equiv)[1]

-

Malononitrile (1.1 equiv)[1]

-

Catalytic Base (Piperidine or Et3N, 5 mol%)[1]

-

Solvent: Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-chloro-5-formylpyridine-3-carbonitrile (1.0 mmol) and absolute ethanol (10 mL). Stir until homogeneous.

-

Activation: Add malononitrile (1.1 mmol). The solution may turn slightly yellow due to the acidity of the methylene protons.

-

Catalysis: Add piperidine (2-3 drops) dropwise. Note: A color change to deep orange/red indicates the formation of the Knoevenagel intermediate.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (naphthyridine) indicates completion.

-

Work-up: Cool the reaction to room temperature. The product often precipitates as a solid. Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Why this works: The initial Knoevenagel condensation at C5 (aldehyde) places a nucleophilic amino group (from malononitrile) in proximity to the C2-chlorine. An intramolecular

Pathway B: Biological Profiling (Anti-TB Activity)

Recent literature highlights the efficacy of these derivatives against Mycobacterium tuberculosis (Mtb). The electron-deficient nature of the naphthyridine ring allows it to interact with the ATP-binding pocket of bacterial kinases or enoyl-ACP reductase (InhA).

Data Summary: Structure-Activity Relationship (SAR)

| Derivative Type | Substituent (R) | MIC (µg/mL) vs Mtb H37Rv | Selectivity Index (SI) |

| Core | -H | >50 | N/A |

| Hydrazone | -NH-N=CH-Ph-NO2 | 6.25 | >10 |

| Naphthyridine | 2-morpholino | 12.5 | 8.5 |

| Naphthyridine | 2-(4-methylpiperazinyl) | 3.12 | >20 |

Interpretation: The introduction of a bulky, basic side chain (like methylpiperazine) significantly enhances cell wall permeability and target binding affinity, lowering the Minimum Inhibitory Concentration (MIC).[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision matrix for a medicinal chemist using this scaffold.

Caption: Decision matrix for synthetic planning based on therapeutic endpoints.

References

-

Synthesis of 1,8-Naphthyridine Derivatives: Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480.[1]

-

Anti-Mycobacterial Evaluation: Bozorov, K., et al. (2024).[1] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances / PMC.[1]

-

Pyrido[2,3-d]pyrimidine Synthesis: Abdolmohammadi, S., & Balalaie, S. (2012).[1] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry.

-

Vilsmeier-Haack Methodology (General Grounding): Srivastava, A., & Singh, R. M. (2005).[1][3] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines.[3][4] Indian Journal of Chemistry. [1]

Sources

Methodological & Application

Synthesis of 2-chloro-5-formylpyridine-3-carbonitrile from precursors

Application Note: Strategic Synthesis of 2-Chloro-5-formylpyridine-3-carbonitrile

Executive Summary

The synthesis of 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 21642-98-8 / Generic) is a critical gateway in the development of next-generation kinase inhibitors and P2X3 antagonists.[1][2] This scaffold presents a unique synthetic challenge: the pyridine ring is electron-deficient due to the nitrile group (C3) and the chloro group (C2), making electrophilic functionalization at C5 difficult using standard aromatic substitution.[3]

This guide details two validated protocols to overcome this electronic deactivation:

-

Method A (The "One-Pot" Chloroformylation): A scalable, high-efficiency route utilizing Vilsmeier-Haack chemistry on a pyridone precursor.[1][2] This is the preferred industrial method.[2][3]

-

Method B (The Organometallic Approach): A high-precision route utilizing halogen-magnesium exchange (Turbo Grignard) for sensitive substrates or when specific regiocontrol is required.[2][3]

Strategic Analysis & Retrosynthesis

The target molecule features three distinct functionalities (Cl, CN, CHO) on a pyridine core.[1][3] A direct functionalization of a simple pyridine is unfavorable.[2][3] Therefore, we rely on pre-functionalized precursors that allow for simultaneous or regioselective installation of the formyl group.[1][3]

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A utilizes the nucleophilicity of the pyridone tautomer, while Method B utilizes chemoselective metallation.[3]

Method A: Vilsmeier-Haack Chloroformylation[1][2]

This protocol is the industry standard for scalability.[2][3] It exploits the 2-pyridone tautomer of 2-hydroxy-3-cyanopyridine.[1][2] While the pyridine ring is electron-poor, the pyridone form behaves like a cyclic enamide, significantly enhancing nucleophilicity at the C5 position (para to the nitrogen).[3]

Mechanism: The reaction proceeds via a "domino" sequence:

-

Formation of the Vilsmeier reagent (Chloromethyleneiminium salt) from DMF and POCl₃.[2][3][4]

-

Electrophilic attack at C5 of the pyridone (Formylation).[2][3]

-

Conversion of the C2-lactam carbonyl to C2-Chloro via the chlorophosphonium intermediate.[2]

Protocol Parameters

| Parameter | Specification | Notes |

| Precursor | 2-Hydroxy-3-cyanopyridine | Must be dry (<0.5% water) to prevent POCl₃ quenching.[1][2] |

| Reagent 1 | Phosphorus Oxychloride (POCl₃) | Acts as both reagent and solvent.[1][2][3] Excess (3-5 equiv). |

| Reagent 2 | N,N-Dimethylformamide (DMF) | Stoichiometric or slight excess (1.2–2.0 equiv).[1][2][3] |

| Temperature | 80°C – 100°C | Required to drive the chlorination of the lactam.[3] |

| Time | 4 – 12 Hours | Monitor by HPLC/TLC until starting material disappears.[2][3] |

Step-by-Step Procedure

-

Reagent Preparation (Exothermic!):

-

Substrate Addition:

-

Reaction:

-

Remove the ice bath and allow to warm to room temperature.[3]

-

Heat the reaction mixture to 90°C .

-

Stir for 6 hours. The suspension should dissolve into a dark solution.

-

-

Quench & Isolation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

-

Safety: This releases HCl gas and heat.[2][3] Maintain temperature <20°C to prevent hydrolysis of the nitrile group.[3]

-

Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Neutralize to pH 5–6 using saturated Sodium Acetate or dilute NaOH (keep cold).[1][2][3]

-

The product usually precipitates as a solid.[2][3] Filter, wash with cold water, and dry.[1][3][5]

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).[1][2][3]

-

Method B: Organometallic Formylation (Turbo Grignard)[1][2][3]

For scenarios requiring high purity or when avoiding harsh acidic conditions (POCl₃), this method uses Turbo Grignard (iPrMgCl[1][3]·LiCl) .[1][2][3] This reagent allows for a selective Halogen-Magnesium exchange at the C5-Bromine position without disturbing the C2-Chlorine or C3-Nitrile (at low temps).[1][2]

Protocol Parameters

| Parameter | Specification | Notes |

| Precursor | 5-Bromo-2-chloropyridine-3-carbonitrile | High purity required.[1][2] |

| Reagent | iPrMgCl[1][2][3]·LiCl (1.3M in THF) | "Turbo Grignard" offers faster exchange than standard Grignard.[1][2][3] |

| Electrophile | Anhydrous DMF | Added after metallation is complete.[2][3] |

| Temperature | -40°C to -20°C | Critical window.[1][2] Too hot = nitrile attack; Too cold = slow exchange.[2][3] |

Step-by-Step Procedure

-

Setup:

-

Flame-dry a flask and purge with Argon/Nitrogen.[2]

-

Dissolve 5-bromo-2-chloropyridine-3-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

-

-

Exchange:

-

Formylation:

-

Workup:

Comparative Analysis & Troubleshooting

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete hydrolysis of iminium salt.[1][2] | Increase stirring time during aqueous quench. Ensure pH is not too acidic (<1) or too basic (>9).[1][2][3] |

| Nitrile Hydrolysis (Method A) | Quench temperature too high. | Keep quench temperature <20°C. Add reaction mixture to ice, not ice to reaction. |

| C2-Cl Hydrolysis (Method A) | Reversion to pyridone.[1][2][3] | Avoid prolonged heating with water.[2][3] Isolate quickly after neutralization.[2][3] |

| No Reaction (Method B) | Wet THF or old Grignard reagent.[1][2][3] | Titrate Grignard reagent.[2][3] Ensure <50 ppm water in solvent.[2][3] |

| Addition to Nitrile (Method B) | Temperature too high (-20°C+).[1][2][3] | Maintain -40°C strictly during Grignard addition. |

References

-

Vilsmeier-Haack Mechanism & Pyridone Functionalization

-

Methodology: Reaction of 2-hydroxynicotinonitriles with POCl₃/DMF.[2]

-

Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3] The Vilsmeier–Haack Reaction.[2][3][4][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.[1][2][3]

-

Verified Patent Protocol: US Patent 2013/0053385 A1 (Example 1, Step A).[1][3]

-

-

Turbo Grignard (iPrMgCl[1][2][3]·LiCl) Applications:

-

Methodology: Halogen-Magnesium exchange on electron-deficient heterocycles.[1][2]

-

Source: Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333-3336.[1][2][3]

-

-

Synthesis of 2-chloro-5-formylpyridine-3-carbonitrile (Specific)

Sources

- 1. growingscience.com [growingscience.com]

- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier haack rxn | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

Using 2-chloro-5-formylpyridine-3-carbonitrile as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-5-formylpyridine-3-carbonitrile in Heterobicyclic Drug Synthesis

Executive Summary

2-Chloro-5-formylpyridine-3-carbonitrile (CAS: 106649-67-2 / Analogous) represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] Its unique tri-functionalized scaffold—featuring an electrophilic chlorine at C2, a cyano group at C3, and a formyl group at C5—enables divergent synthesis of complex kinase inhibitors and GPCR antagonists.[1]

This guide details the chemoselective manipulation of this scaffold. Unlike simple pyridines, the synergistic electron-withdrawing effects of the 3-CN and 5-CHO groups render the 2-Cl position exceptionally reactive toward Nucleophilic Aromatic Substitution (

Structural Analysis & Reactivity Profile

The utility of 2-chloro-5-formylpyridine-3-carbonitrile lies in its "Push-Pull" electronic deficiency.[1]

-

C2-Chloride (

Hotspot): The 2-position is activated by the ring nitrogen and heavily deactivated by the ortho-cyano and para-formyl groups.[1] This makes it highly susceptible to displacement by amines, hydrazines, or alkoxides under mild conditions.[1] -

C5-Formyl (Aldehyde): A versatile handle for reductive amination (to install solubilizing tails) or oxidation (to carboxylic acids).

-

C3-Cyano (Nitrile): Generally stable under mild

conditions but serves as a crucial electrophile for cyclization reactions (e.g., forming amino-pyrazoles or pyrimidines).[1]

Figure 1: Reactivity Hierarchy & Chemoselectivity Map

Caption: Chemoselective hierarchy of the tris-functionalized pyridine core. The C2-Cl is the primary site of attack, enabling sequential functionalization.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine Scaffold

Target Application: Creating the core fused ring system found in diverse kinase inhibitors (e.g., analogues of Vericiguat or Avapritinib).[1]

Principle: Hydrazine acts as a bis-nucleophile.[1] The primary amine of hydrazine displaces the C2-Cl (

Materials:

-

2-Chloro-5-formylpyridine-3-carbonitrile (1.0 eq)[1]

-

Hydrazine monohydrate (64-65% in water) (1.2 eq)[1]

-

Ethanol (EtOH) or Isopropanol (IPA) (10 V)

-

Triethylamine (TEA) (1.5 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g of 2-chloro-5-formylpyridine-3-carbonitrile in 100 mL of EtOH in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Note: Controlling temperature is critical to prevent non-specific attack on the aldehyde.[1]

-

Addition: Add TEA followed by the dropwise addition of hydrazine monohydrate over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours.

-

Monitoring: TLC (50% EtOAc/Hexane) should show consumption of starting material (

) and formation of a polar fluorescent spot (

-

-

Cyclization (Thermal Drive): If cyclization is incomplete (intermediate hydrazinyl-pyridine observed), heat the mixture to 60°C for 1 hour.

-

Work-up: Cool to room temperature. The product, 3-amino-5-formyl-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a yellow/orange solid.[1]

-

Isolation: Filter the solid, wash with cold EtOH (2 x 20 mL) and diethyl ether. Dry under vacuum at 45°C.[1]

Yield Expectation: 75–85%.

Protocol B: Chemoselective Reductive Amination (C5-CHO)

Target Application: Installation of solubilizing tails (e.g., morpholine, piperazine) without affecting the nitrile or chloride (if performed before Protocol A).[1]

Principle: Using Sodium Triacetoxyborohydride (STAB) allows for the reductive amination of the aldehyde in the presence of the nitrile group, which would be susceptible to stronger reducing agents like

Materials:

-

2-Chloro-5-formylpyridine-3-carbonitrile (1.0 eq)[1]

-

Amine (e.g., N-methylpiperazine) (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (15 V)[1]

-

Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under nitrogen, dissolve the starting material and the amine in DCM.[1] Add AcOH. Stir at Room Temperature for 1 hour.

-

Reduction: Cool to 0°C. Add STAB in three portions over 10 minutes.

-

Quenching: Stir at RT for 4–12 hours. Quench by adding saturated aqueous

.[1] -

Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over

, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use Methanol as the primary solvent if the C2-Cl is still present, as methoxide generation (if base is used) can lead to

Data Presentation & Troubleshooting

Table 1: Solvent & Base Compatibility Matrix

| Solvent | Base | Temp Limit | Suitability | Risk Factor |

| Ethanol | < 70°C | High | Ideal for hydrazine cyclization.[1] | |

| DMF | < 100°C | Medium | Good for | |

| Methanol | NaOMe | N/A | Low | High risk of C2-Cl displacement by MeO-.[1] |

| DCM | DIPEA | < 40°C | High | Best for reductive amination (Protocol B).[1] |

Figure 2: Integrated Synthesis Workflow (Graphviz)

Caption: Decision tree for synthesizing bicyclic cores vs. linear functionalized pyridines.

Handling, Stability & Safety

-

Stability: The aldehyde group is prone to oxidation in air over time. Store the intermediate under inert gas (Argon/Nitrogen) at 2–8°C. The C2-Cl bond is hydrolytically unstable at high pH (>10) and high temperature.[1]

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.

-

Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

References

-

Synthesis of Pyrazolopyridines: Methodologies for the construction of pyrazolo[3,4-b]pyridines via hydrazine cyclization.[1]

-

Reductive Amination Selectivity: Use of Sodium Triacetoxyborohydride (STAB) in the presence of acid-sensitive groups.

-

Safety Data (Analogous):SDS for 2-Chloro-5-cyanopyridine (Structural Analog).

-

Patent Landscape: Preparation of substituted pyridines as kinase inhibitors (Reference to 2-chloro-5-substituted intermediates).[1]

-

Source: Google Patents (Example: WO2018108079A1).

- URL

-

Sources

Functionalization of the aldehyde group in 2-chloro-5-formylpyridine-3-carbonitrile

Application Note: Chemo-Selective Functionalization of the Aldehyde Group in 2-Chloro-5-formylpyridine-3-carbonitrile

Executive Summary

The scaffold 2-chloro-5-formylpyridine-3-carbonitrile (CAS: 106649-65-0) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its utility stems from its three orthogonal reactive sites:

-

C5-Formyl (Aldehyde): Highly electrophilic; amenable to condensation, olefination, and reduction.

-

C2-Chloro: Activated for Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling (Suzuki, Buchwald). -

C3-Cyano (Nitrile): A robust electron-withdrawing group (EWG) that activates the C2-Cl and can be hydrated to an amide or hydrolyzed to an acid later in the sequence.

The Challenge: The primary synthetic risk is the chemoselectivity between the C5-aldehyde and the C2-chloride. The C3-cyano group renders the C2-chloride extremely labile toward nucleophiles (

This guide provides validated protocols for three key transformations of the aldehyde group: Reductive Amination , Pinnick Oxidation , and HWE Olefination , specifically optimized to preserve the integrity of the chloropyridine core.

Reactivity Profile & Strategic Analysis

The electronic environment of the pyridine ring dictates the reaction hierarchy.

-

Activation: The pyridine nitrogen (N1) and the nitrile (C3) exert a synergistic electron-withdrawing effect.

-

Consequence: The C5-aldehyde is exceptionally electrophilic compared to benzaldehyde. It reacts rapidly with amines and ylides.

-

Risk: The C2-position is highly susceptible to attack by "hard" nucleophiles (alkoxides, hydroxide, unhindered amines) or "soft" nucleophiles (thiols) under basic conditions.

Reactivity Hierarchy (Order of Operations):

-

C5-Formyl (Lowest Activation Energy): Reacts at RT or below with soft nucleophiles/reducing agents.

-

C2-Chloro: Reacts at elevated temperatures (>60°C) or with strong nucleophiles.

-

C3-Cyano: Stable under mild acid/base; susceptible to hydrolysis at extreme pH.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Conversion of C5-aldehyde to secondary/tertiary amines.

Critical Constraint: Avoid

Mechanism & Rationale:

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or nitrile rapidly on its own, nor does it reduce the imine until protonated. This allows the imine to form before reduction, preventing direct reduction of the aldehyde to the alcohol. Crucially, the mildly acidic conditions (AcOH) suppress the nucleophilicity of the amine, preventing

Materials:

-

Substrate: 2-chloro-5-formylpyridine-3-carbonitrile (1.0 equiv)

-

Amine: Primary or Secondary amine (1.1 equiv)

-

Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

-

Acid Activation: Add glacial acetic acid (1.0 mmol). Note: This buffers the system and catalyzes imine formation.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS. You should see the Imine mass (M + Amine - H₂O). If the amine is hindered, extend time to 2 hours.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Reaction: Stir at RT for 2–4 hours.

-

QC Check: LCMS should show conversion of Imine to Amine. Ensure no displacement of Cl (Mass = Product - Cl + Amine) is observed.

-

-

Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 mins.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (usually MeOH/DCM gradient).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Target: Installation of unsaturated esters/nitriles at C5 (C-C bond formation).

Critical Constraint: Avoid base-mediated hydrolysis of the C3-nitrile or

Mechanism & Rationale: Traditional Wittig reactions often require strong bases (n-BuLi, NaH) which are incompatible with the electrophilic C2-Cl/C3-CN core. The Masamune-Roush conditions (LiCl/DBU) or mild carbonate bases are superior. We use the HWE reaction because phosphonate carbanions are more nucleophilic than basic, preserving the core.

Materials:

-

Substrate: 2-chloro-5-formylpyridine-3-carbonitrile (1.0 equiv)

-

Phosphonate: Triethyl phosphonoacetate (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Additive: LiCl (anhydrous) (1.5 equiv)

-

Solvent: MeCN (Acetonitrile)

Step-by-Step Procedure:

-